Visible Absorbance Maximum (λmax): 75 nm Hypsochromic Shift Relative to BCIP Enables Unambiguous Colorimetric Discrimination
6-Chloro-1H-indol-3-yl dihydrogen phosphate (BCIP Pink/Salmon Phosphate) produces an insoluble pink precipitate with λmax = 540 nm upon alkaline phosphatase-catalyzed hydrolysis and aerobic oxidative dimerization . In contrast, the most widely used indolyl phosphatase substrate, BCIP (5-bromo-4-chloro-3-indolyl phosphate), yields a dark blue precipitate with λmax = 615 nm . The resulting 75 nm hypsochromic shift places the Salmon Phosphate chromophore in a spectrally distinct region of the visible spectrum, permitting simultaneous dual-color alkaline phosphatase detection when combined with other chromogens.
| Evidence Dimension | Visible absorbance maximum (λmax) of precipitated chromogen |
|---|---|
| Target Compound Data | λmax = 540 nm (pink/salmon precipitate) |
| Comparator Or Baseline | BCIP (5-bromo-4-chloro-3-indolyl phosphate): λmax = 615 nm (dark blue precipitate); BCIP Red/Magenta phosphate (5-bromo-6-chloro-3-indolyl phosphate): λmax = 565 nm (red/magenta precipitate) |
| Quantified Difference | Δλmax = −75 nm vs. BCIP; Δλmax = −25 nm vs. BCIP Red/Magenta phosphate |
| Conditions | Alkaline phosphatase-catalyzed hydrolysis in Tris-buffered saline (pH 8.0–9.5), followed by aerobic oxidation/dimerization; measurement by visible spectrophotometry of precipitated chromogen |
Why This Matters
The 75 nm spectral separation from BCIP allows this compound to serve as the pink/red channel in dual- and triple-stain histochemistry protocols where BCIP's blue product would spectrally overlap with hematoxylin counterstains or DAB (brown) peroxidase products, making it the chromogen of choice for colorimetric multiplexing.
